molecular formula C7H12O3 B1350314 2-methyloxane-4-carboxylic Acid CAS No. 88572-21-8

2-methyloxane-4-carboxylic Acid

Cat. No. B1350314
CAS RN: 88572-21-8
M. Wt: 144.17 g/mol
InChI Key: YKGYMBGOLZPBOL-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Structure and Properties

The study of compounds related to 2-methyloxane-4-carboxylic acid, such as 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, provides insights into their chemical structures and properties. The 1,3-dioxane ring in these compounds adopts a chair conformation, with substituents like the 2-chlorobenzene and methyl groups occupying equatorial sites. The carboxyl group's axial inclination contributes to the compound's reactivity and potential applications in various chemical reactions and synthesis processes (Guo-Kai Jia et al., 2012).

Reactivity and Catalysis

The reactivity of monocarboxylic acids with alkoxysilanes, as studied in compounds similar to 2-methyloxane-4-carboxylic acid, highlights the potential for selective esterification processes. Such interactions are crucial for understanding the catalytic roles of these compounds in accelerating chemical reactions, which is essential for developing new materials and chemical synthesis methods (R. Ansell et al., 2007).

Pharmaceutical Applications

The discovery of 1,3-dioxane-2-carboxylic acid derivatives as selective agonists for specific receptors highlights the potential pharmaceutical applications of related compounds like 2-methyloxane-4-carboxylic acid. These derivatives can lead to the development of new drugs with specific target interactions, offering therapeutic benefits for various medical conditions (Tomiyoshi Aoki et al., 2008).

Material Science and Nanotechnology

In material science, the modification and functionalization of surfaces with carboxylic acid derivatives play a significant role in creating advanced materials with tailored properties. Studies on metal-organic frameworks and their interactions with compounds like 2-methyloxane-4-carboxylic acid derivatives offer insights into luminescence sensing and environmental contaminant detection, demonstrating the versatility of these compounds in developing new sensors and remediation technologies (Yang Zhao et al., 2017).

Safety and Hazards

When handling 2-methyloxane-4-carboxylic Acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-methyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGYMBGOLZPBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395624
Record name 2-methyloxane-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyloxane-4-carboxylic Acid

CAS RN

88572-21-8
Record name Tetrahydro-2-methyl-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88572-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyloxane-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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